molecular formula C12H13N3O4S B15217783 N-(Benzenesulfonyl)-L-histidine CAS No. 65579-73-9

N-(Benzenesulfonyl)-L-histidine

Cat. No.: B15217783
CAS No.: 65579-73-9
M. Wt: 295.32 g/mol
InChI Key: BOQODKRJGJNAJT-NSHDSACASA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid is a compound that features an imidazole ring, a phenylsulfonamido group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfonamido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfonamido group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(phenylsulfonamido)propanoic acid is unique due to the presence of the phenylsulfonamido group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

65579-73-9

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H13N3O4S/c16-12(17)11(6-9-7-13-8-14-9)15-20(18,19)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1

InChI Key

BOQODKRJGJNAJT-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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